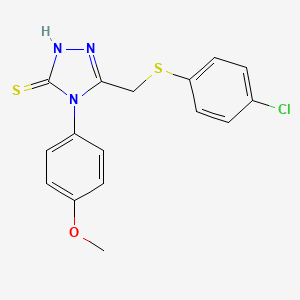
5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Thioether Group: The thioether group can be introduced by reacting the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry
Agriculture: Potential use as a pesticide or fungicide.
Polymer Industry: Use in the synthesis of polymers with specific properties.
作用機序
The mechanism of action of “5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The compound’s unique structural features allow it to fit into specific binding sites, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
4-Chlorophenyl Triazole Derivatives: Compounds with similar structural features but different substituents.
Methoxyphenyl Triazole Derivatives: Compounds with methoxy groups on the phenyl ring.
Uniqueness
“5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, as well as the thioether linkage. These structural features may confer distinct biological and chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
81863-77-6 |
|---|---|
分子式 |
C16H14ClN3OS2 |
分子量 |
363.9 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)sulfanylmethyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14ClN3OS2/c1-21-13-6-4-12(5-7-13)20-15(18-19-16(20)22)10-23-14-8-2-11(17)3-9-14/h2-9H,10H2,1H3,(H,19,22) |
InChIキー |
OWUJSDISKZCMMM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CSC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)


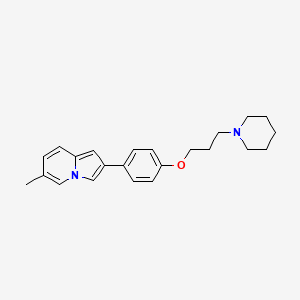


![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
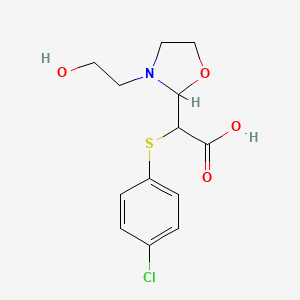
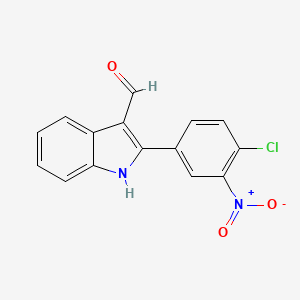
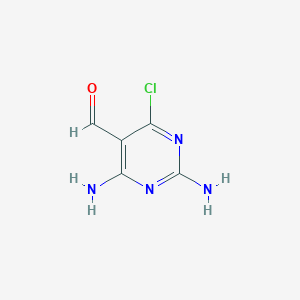
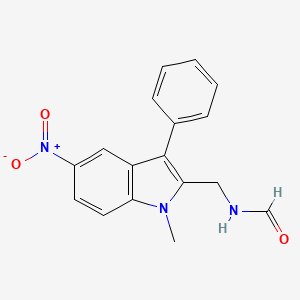
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)


